molecular formula C8H14O B1654025 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol CAS No. 2095410-89-0

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol

Cat. No.: B1654025
CAS No.: 2095410-89-0
M. Wt: 126.20
InChI Key: SNJHFOQLKOMMRL-UHFFFAOYSA-N
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Description

2-{Bicyclo[310]hexan-2-yl}ethan-1-ol is an organic compound with the molecular formula C8H14O It features a bicyclic structure, which consists of a six-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol typically involves the cycloaddition reactions of cyclopropenes with aminocyclopropanes. This method is highly diastereoselective and can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation . The reaction conditions are optimized to achieve good yields for a broad range of derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of photochemistry and cycloaddition reactions can be scaled up for industrial purposes, provided the necessary equipment and conditions are met.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol involves its interaction with molecular targets through its hydroxyl group and bicyclic structure. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexan-2-ol: Another bicyclic compound with a different ring structure.

    (1R,5S)-Bicyclo[3.1.0]hexan-2-ol: A stereoisomer with different spatial arrangement of atoms.

Uniqueness

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol is unique due to its specific bicyclic structure and the presence of an ethan-1-ol group. This combination of features makes it distinct from other similar compounds and provides unique properties that can be exploited in various scientific applications.

Properties

IUPAC Name

2-(2-bicyclo[3.1.0]hexanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-4-3-6-1-2-7-5-8(6)7/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJHFOQLKOMMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306247
Record name Bicyclo[3.1.0]hexane-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-89-0
Record name Bicyclo[3.1.0]hexane-2-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095410-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.1.0]hexane-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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